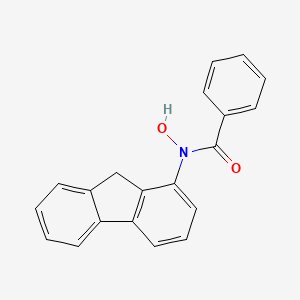
Benzohydroxamic acid, N-fluoren-1-YL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is an organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-1-yl)-N-hydroxybenzamide typically involves the reaction of 9-fluorenone with hydroxylamine hydrochloride in the presence of a base, followed by the reaction with benzoyl chloride. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for N-(9H-fluoren-1-yl)-N-hydroxybenzamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9H-fluoren-1-yl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives
Reduction: Formation of fluorenylamines
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: Halogenated fluorenes
Wissenschaftliche Forschungsanwendungen
N-(9H-fluoren-1-yl)-N-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various fluorenyl derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteinases.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit certain enzymes involved in cancer progression.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(9H-fluoren-1-yl)-N-hydroxybenzamide involves its interaction with specific molecular targets, such as metalloproteinases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9H-fluoren-1-yl)acetamide
- N-(9H-fluoren-1-yl)benzamide
- 9-Fluorenone
Uniqueness
N-(9H-fluoren-1-yl)-N-hydroxybenzamide is unique due to its hydroxamic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other fluorenyl derivatives. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in medicinal chemistry and cancer research.
Eigenschaften
CAS-Nummer |
29968-64-7 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
N-(9H-fluoren-1-yl)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15NO2/c22-20(14-7-2-1-3-8-14)21(23)19-12-6-11-17-16-10-5-4-9-15(16)13-18(17)19/h1-12,23H,13H2 |
InChI-Schlüssel |
QYMLLILLMBKAAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)N(C(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


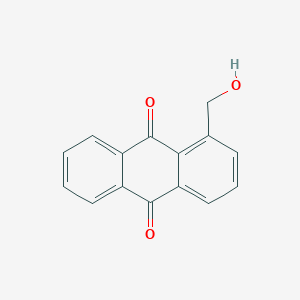
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
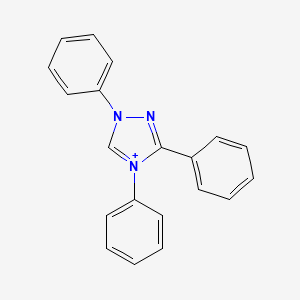
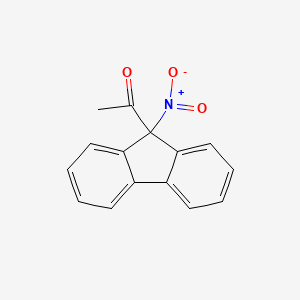
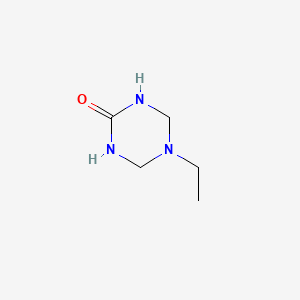
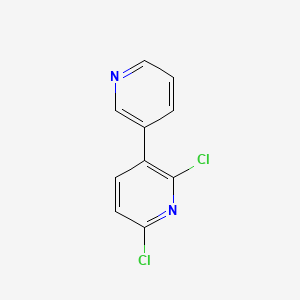
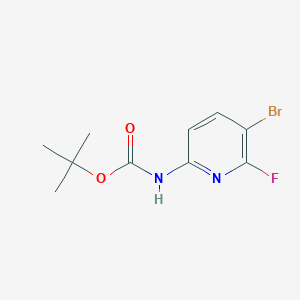
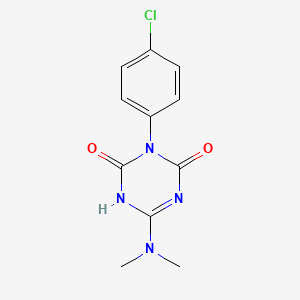


![7-(3-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129464.png)

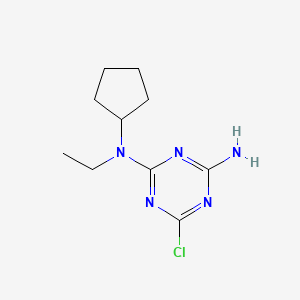
![4-(2-(Benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13129492.png)
